molecular formula C22H20N4O3 B2394673 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide CAS No. 862810-96-6

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide

Cat. No. B2394673
CAS RN: 862810-96-6
M. Wt: 388.427
InChI Key: CLQBPBCFMMONHY-UHFFFAOYSA-N
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Description

The compound “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . Docking studies revealed that the amide “NH”, amide C=O group, and imidazole ring “N” demonstrated effective H-bonding interactions . The 1,2,3-Triazole moiety and fused imidazole ring were characterized by pi-pi stacking interaction .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of imidazo[1,2-a]pyrimidine-based pyran derivatives starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyrimidine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Anticancer Activity Against HeLa Cell Line

Amide-functionalized imidazo[1,2-a]pyrimidines have been synthesized and evaluated for their anticancer activity against different human cancer cell lines . In particular, pyrrolidine-derived imidazo[1,2-a]pyrimidine showed excellent anticancer activity against the HeLa cell line .

Treatment of Gastric Ulcers, Diabetes, and Psychosis

Some imidazo[1,2-a]pyrimidinone compounds can be used as drugs to treat gastric ulcers, diabetes, and psychosis . This suggests that the compound may also have potential applications in these areas.

Development of Covalent Inhibitors

The compound’s core backbone, imidazo[1,2-a]pyrimidine, has been explored for its potential in the development of covalent inhibitors . This has been facilitated by the Groebke–Blackburn–Bienaymè reaction .

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are not readily available, similar compounds have been evaluated for their antibacterial and antifungal activity . This suggests potential antimicrobial applications for this compound as well.

Construction of N-Containing Cyclic Molecules

Iminyl radicals, which are related to the structure of imidazo[1,2-a]pyrimidine, have been involved in a wide range of synthetic applications . They have gained increasing attention in synthetic chemistry because of their promising potential in 1,n-HAT-mediated relay processes for the construction of N-containing cyclic molecules .

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future research could focus on the development of new chemosynthetic strategies and drug development using this compound .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15(29-17-7-4-3-5-8-17)21(27)24-18-13-16(9-10-20(18)28-2)19-14-26-12-6-11-23-22(26)25-19/h3-15H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQBPBCFMMONHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide

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